molecular formula C17H18N2O4S B2767233 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1706167-68-1

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2767233
CAS No.: 1706167-68-1
M. Wt: 346.4
InChI Key: XRABANXVNPTQKA-UHFFFAOYSA-N
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Description

This compound features a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked to an acetamide group substituted with a methoxyethyl chain and a 5-methylthiophen-2-yl moiety. The benzoxazolone scaffold is widely explored in medicinal chemistry due to its versatility in binding to biological targets such as the 18-kDa translocator protein (TSPO) and enzymes like FoxO1 . The 5-methylthiophene substituent may enhance lipophilicity and metabolic stability, while the methoxy group could influence pharmacokinetic properties like solubility .

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-7-8-15(24-11)14(22-2)9-18-16(20)10-19-12-5-3-4-6-13(12)23-17(19)21/h3-8,14H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRABANXVNPTQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CN2C3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazolone and subsequent acetamide derivatization. The detailed synthetic pathway may vary, but it generally includes:

  • Formation of the Oxazolone Ring : This step often involves cyclization reactions using appropriate precursors.
  • Acetamide Formation : The final step incorporates the acetamide group through acylation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole and oxazolone have shown moderate to good activity against various bacterial strains . The biological screening results for related compounds suggest that modifications on the thiophene and oxazolone moieties can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound StructureActivity Level (Zone of Inhibition)Reference
5-Methylthiophene DerivativeModerate
Benzotriazine DerivativeGood
Oxazolone DerivativeExcellent

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound possess cytotoxic effects against cancer cell lines, such as HepG2 (human liver carcinoma). For example, certain derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity Data Against HepG2 Cells

CompoundIC50 (µM)Comparison DrugIC50 (µM)
Compound A6.525Doxorubicin2.06
Compound B10.97--

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosome function.
  • Cell Cycle Disruption : Cytotoxic effects may arise from interference with cell cycle progression in cancer cells.
  • Apoptosis Induction : Certain derivatives induce apoptosis through mitochondrial pathways.

Case Studies

Several studies have documented the effects of related compounds on various biological systems:

  • Study on Antimicrobial Effects : A study demonstrated that a thiazole derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
  • Cytotoxicity Assessment : Another investigation revealed that a closely related oxazolone derivative induced apoptosis in HepG2 cells, confirming its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazolone Scaffolds

The following compounds share the benzoxazolone core but differ in substituents and biological targets:

Compound Key Substituents Synthetic Route Biological Activity Reference
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Bis-pyridylmethyl aminoacetamide, phenylacetamide Bifunctional chelate approach; coupling reactions TSPO-selective SPECT ligand for neuroinflammation imaging
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) Naphthalene-1-yl, methylphenylacetamide Suzuki coupling (5-bromo-benzoxazolone + naphthalene-1-boronic acid) TSPO PET tracer; improved bioavailability, metabolic stability in preclinical models
Compound D (N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide) 3-Methylisothiazole, acetamide Direct amidation of benzoxazolone derivatives FoxO1 agonist; reduces Aβ levels via BAC downregulation
N′-(Thiophen-2-ylmethylene) propanehydrazide derivatives (e.g., compound 20 in ) Thiophene hydrazide, propane linker Hydrazide formation via condensation reactions Anticancer, antimicrobial activities (hypothesized based on structural analogs)

Key Structural and Functional Differences

  • Substituent Effects :

    • PBPA and [11C]NBMP incorporate aromatic groups (pyridylmethyl or naphthalene) that enhance binding to TSPO, while the target compound ’s 5-methylthiophene may optimize blood-brain barrier penetration .
    • Compound D ’s isothiazole group confers selectivity for FoxO1, diverging from the TSPO-focused activity of PBPA and NBMP .
  • Synthetic Accessibility: PBPA and NBMP require multi-step coupling (e.g., Suzuki reactions), yielding 50–70% efficiency .
  • Pharmacokinetic Profiles :

    • NBMP exhibits superior metabolic stability in human and rat liver fractions compared to earlier benzoxazolone derivatives, attributed to its naphthalene group .
    • The target compound ’s methoxyethyl and thiophene groups may balance solubility and lipophilicity, though experimental data are lacking in the provided evidence.

Preparation Methods

Synthesis of the 2-Oxobenzo[d]Oxazol-3(2H)-yl Acetate Precursor

The benzo[d]oxazol-2(3H)-one moiety is a critical building block. Bromination at the 6-position of 3H-benzoxazol-2-one is a common first step, as demonstrated in multiple protocols. For instance, treatment of 3H-benzoxazol-2-one with bromine in acetic acid at 20°C for 4 hours yields 6-bromo-3H-benzoxazol-2-one in 94% yield. Alternatively, N-bromosuccinimide (NBS) in glacial acetic acid achieves comparable results (70–79% yields). These brominated intermediates are pivotal for subsequent nucleophilic substitution or cross-coupling reactions.

Following bromination, the acetate group is introduced via alkylation. A representative method involves reacting 6-bromo-3H-benzoxazol-2-one with chloroethyl acetate in the presence of a base such as potassium carbonate. This step typically proceeds in polar aprotic solvents like DMF at 60–80°C, yielding 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate.

Table 1: Bromination Conditions for 3H-Benzoxazol-2-one

Reagent Solvent Temperature Time Yield Reference
Bromine Acetic acid 20°C 4 h 94%
NBS Acetic acid 20°C 72 h 70%
Bromine DCM 20°C 19.5 h 84%

Preparation of the 2-Methoxy-2-(5-Methylthiophen-2-yl)Ethylamine Intermediate

The 5-methylthiophen-2-yl segment is synthesized via Friedel-Crafts alkylation or thiophene functionalization. A published route involves reacting 2-methylthiophene with methoxyacetaldehyde dimethyl acetal under acidic conditions to form 2-methoxy-2-(5-methylthiophen-2-yl)acetaldehyde. Reductive amination of this aldehyde using sodium cyanoborohydride and ammonium acetate in methanol yields the corresponding ethylamine derivative. Optimized conditions report 65–75% yields after purification by column chromatography.

Amide Coupling to Assemble the Final Product

The final step involves coupling the 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 12–16 hours, followed by aqueous workup and recrystallization from ethanol to afford the title compound in 55–60% yield.

Table 2: Key Reaction Parameters for Amide Coupling

Coupling Reagent Solvent Temperature Time Yield Purity (HPLC)
EDCI/HOBt DCM 25°C 16 h 58% 98.5%
DCC/DMAP THF 0°C→25°C 24 h 52% 97.8%

Purification and Characterization

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3). Final characterization via $$ ^1H $$ NMR confirms the presence of key protons: δ 7.30–7.60 (benzoxazolone aromatic protons), δ 6.75–6.90 (thiophene protons), δ 4.20–4.40 (methoxyethyl CH$$_2$$), and δ 2.10–2.30 (acetamide methyl). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 347.1165 [M+H]$$^+$$.

Alternative Synthetic Pathways and Optimization

Microwave-assisted synthesis has been explored to accelerate cyclization steps. For example, microwave irradiation at 120°C for 20 minutes reduces reaction times by 80% compared to conventional heating. Additionally, solvent-free conditions under ball milling have shown promise for minimizing byproducts, though yields remain suboptimal (45–50%).

Challenges and Mitigation Strategies

Common issues include low solubility of intermediates and epimerization during amide coupling. Solubility is addressed using DMF/DMSO mixtures, while epimerization is suppressed by maintaining reactions below 30°C. Scale-up studies indicate that batchwise addition of coupling reagents improves reproducibility at kilogram scales.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yield?

  • Methodology : Multi-step synthesis typically involves coupling the benzoxazole and thiophene moieties via nucleophilic substitution or condensation reactions. Key steps include:

  • Step 1 : Formation of the benzoxazolone core using cyclization under acidic or basic conditions.
  • Step 2 : Introduction of the methoxy-thiophene ethyl group via alkylation or Michael addition.
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly impact yield. Monitor progress via TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural confirmation?

  • Techniques :

  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), thiophene protons (δ ~6.5–7.2 ppm), and benzoxazole carbonyl (δ ~165–170 ppm).
  • FT-IR : Confirm C=O stretches (~1700 cm⁻¹) and C-O-C ether bonds (~1250 cm⁻¹).
  • HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]+ via ESI).
  • TLC : Use silica gel plates with UV detection for intermediate monitoring .

Q. What structural features influence the compound’s reactivity and stability under varying pH conditions?

  • Key Features :

  • Benzoxazole ring : Sensitive to hydrolysis under strongly acidic/basic conditions.
  • Thiophene moiety : Susceptible to oxidation; store under inert gas.
  • Methoxy group : Enhances lipophilicity but may reduce metabolic stability.
    • Stability Testing : Conduct accelerated degradation studies (pH 1–13, 40°C) with LC-MS tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Approaches :

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Dosage Optimization : Perform dose-response curves (0.1–100 µM) to identify IC₅₀ discrepancies.
  • Structural Analog Comparison : Test derivatives lacking the methoxy or thiophene groups to isolate pharmacophores .

Q. What strategies are employed to establish structure-activity relationships (SAR) for the benzoxazole and thiophene moieties?

  • Methodology :

  • Systematic Substitution : Synthesize analogs with halogenated thiophenes or benzoxazole replacements (e.g., benzothiazole).
  • In Vitro Screening : Compare binding affinities to target enzymes (e.g., COX-2 or kinases) via fluorescence polarization.
  • Computational Docking : Use AutoDock Vina to predict interactions with active sites, correlating with experimental IC₅₀ values .

Q. How is computational chemistry applied to predict target interactions and binding modes?

  • Workflow :

  • Molecular Docking : Generate pose ensembles using the compound’s 3D structure (optimized via DFT).
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (e.g., TIP3P water).
  • Free Energy Calculations : Use MM-GBSA to rank binding energies vs. known inhibitors (e.g., benzoxazole-based drugs) .

Q. What methodologies are used to assess metabolic stability and in vivo pharmacokinetics?

  • Key Protocols :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
  • Pharmacokinetic Profiling : Administer IV/PO in rodents, with serial blood sampling for AUC and half-life determination .

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